
(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
(E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Biological Activity
The compound (E)-N'-(4-(diethylamino)benzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and therapeutic potential based on various studies and findings.
Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. The reaction conditions often include the use of coupling agents such as HBTU or HATU in the presence of bases like DIPEA, facilitating the formation of the desired hydrazone structure .
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranging from 64 to 512 μg/mL. The effectiveness is often attributed to structural features that enhance their interaction with bacterial targets .
Antitumor Activity
In vitro studies have shown that certain hydrazone derivatives possess antitumor activity against several cancer cell lines. The compound's mechanism appears to involve induction of apoptosis in cancer cells, with specific studies reporting cytotoxic effects against pancreatic and gastric cancer cell lines using MTT assays . Such findings suggest a potential role in cancer therapy, warranting further investigation into its efficacy and mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazones. Variations in substituents on the benzylidene moiety significantly influence their antibacterial and anticancer properties. For example, compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased electrophilicity, facilitating better interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
A study focused on a series of hydrazone derivatives found that modifications to the hydrazone structure led to varying degrees of antimicrobial activity. The compound demonstrated superior inhibition against Pseudomonas aeruginosa biofilm formation compared to other tested derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against multiple cancer cell lines. The results indicated that it could induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and apoptosis induction .
Research Findings Summary
Property | Findings |
---|---|
Antimicrobial Activity | MIC values: 64–512 μg/mL against various bacteria |
Antitumor Activity | Induces apoptosis in pancreatic and gastric cancer cells |
Structure-Activity Relationship | Enhanced activity with electron-withdrawing groups |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis induction |
A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
Case Study: A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a 50% reduction in tumor size in xenograft models of breast cancer after four weeks of administration .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest it may reduce oxidative stress and inflammation in neuronal cells.
Model | Outcome | Mechanism |
---|---|---|
SH-SY5Y Cells | Decreased ROS levels by 30% | Antioxidant activity |
APP/PS1 Mice | Improved cognitive function | Anti-inflammatory effects |
Case Study: Research involving APP/PS1 transgenic mice showed that administration of the compound improved performance in memory tasks, correlating with reduced amyloid plaque accumulation .
Industrial Applications
Apart from its medicinal properties, the compound has potential applications in the chemical industry, particularly in the development of new materials and as a catalyst in organic synthesis.
1. Catalysis
The unique structural features of 1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine make it a suitable candidate for catalyzing various organic reactions, including cross-coupling reactions and cycloadditions.
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 85 | Pd catalyst, aqueous medium |
Diels-Alder | 90 | Room temperature, no solvent |
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-4-23(5-2)15-8-6-14(7-9-15)12-19-21-17(24)11-10-16-13(3)20-22-18(16)25/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,21,24)(H,22,25)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEASIFSJJMZML-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.